molecular formula C15H12O4 B1618849 3,3'-Methanediyldibenzoic acid CAS No. 3010-83-1

3,3'-Methanediyldibenzoic acid

Cat. No. B1618849
CAS RN: 3010-83-1
M. Wt: 256.25 g/mol
InChI Key: RBQRPOWGQURLEU-UHFFFAOYSA-N
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Description

3,3’-Methanediyldibenzoic acid is a chemical compound with the molecular formula C15H12O4 . Its molecular weight is 256.2534 . It is also known by its CAS Registry Number: 3010-83-1 .


Molecular Structure Analysis

The molecular structure of 3,3’-Methanediyldibenzoic acid consists of a methylene bridge (-CH2-) connecting two benzoic acid moieties . Each benzoic acid moiety consists of a benzene ring attached to a carboxylic acid group (-COOH). The InChI string representation of the molecule is InChI=1/C15H12O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2,(H,16,17)(H,18,19) .

Scientific Research Applications

Modular Self-Assembly in Organic Frameworks

3,3'-Methanediyldibenzoic acid, also known as methanetetrabenzoic acid, has been used in the creation of organic frameworks. A study by Men, Sun, Huang, and Zheng (2009) demonstrated its use in forming interpenetrating diamondoid frameworks through modular self-assembly with linear linkers like phenazine and 4,4'-bipyridine. These frameworks exhibited both normal and unusual modes of interpenetration, highlighting their potential in materials science (Men et al., 2009).

Metal-Organic Frameworks for Gas Separation

In the field of gas separation, 3,3'-Methanediyldibenzoic acid derivatives have been utilized. For example, Xu, Cai, Xiang, Zhang, Wu, Rao, Cui, Yang, Krishna, Chen, and Qian (2013) developed a cationic metal–organic framework with enhanced selectivity for separating small hydrocarbons at room temperature. This research highlights the compound's potential in efficient and selective gas sorption and separation processes (Xu et al., 2013).

Photostability in UVA Filters

In the cosmetics and dermatological fields, derivatives of 3,3'-Methanediyldibenzoic acid, specifically dibenzoyl methane derivatives, have been studied for their photostability under UVA light. Schwack and Rudolph (1995) explored how these compounds undergo photodegradation in various solvents, forming a range of photoproducts. This research is significant for understanding the stability of UVA filters in sunscreens and other skin-care products (Schwack & Rudolph, 1995).

Reduction and Cross-Linking Studies

Research by Ritmaleni, Notario, and Yuliatun (2013) focused on the reduction of similar benzoic acid derivatives, leading to the formation of compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane. This study provides insights into the chemical behavior and potential applications of these compounds in various fields (Ritmaleni et al., 2013).

properties

IUPAC Name

3-[(3-carboxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRPOWGQURLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280244
Record name 3,3'-methanediyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Methanediyldibenzoic acid

CAS RN

3010-83-1
Record name NSC16069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-methanediyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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